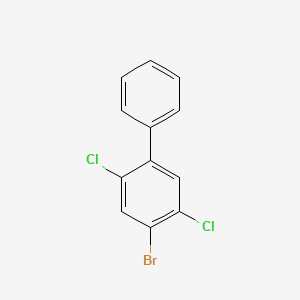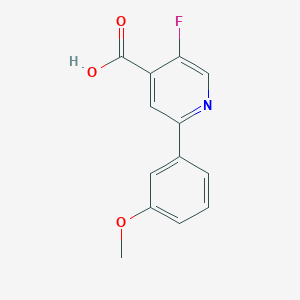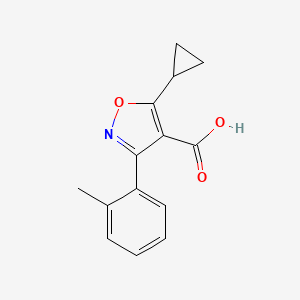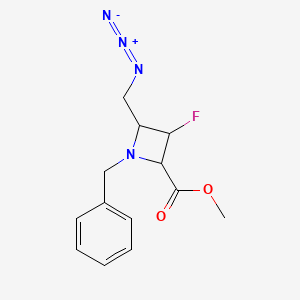
(2R,3S,4S)-4-(Azidomethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S)-4-(Azidomethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester is a complex organic compound with significant potential in various fields of scientific research This compound features a unique azetidine ring structure, which is a four-membered nitrogen-containing ring, and includes functional groups such as an azide, a fluoro group, and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-4-(Azidomethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the preparation of the azetidine ring, followed by the introduction of the azidomethyl and fluoro groups. The phenylmethyl group is often introduced through a benzylation reaction.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution using sodium azide and a suitable halomethyl precursor.
Benzylation: The phenylmethyl group can be introduced through a benzylation reaction using benzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S)-4-(Azidomethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form a nitro group.
Reduction: The azide group can be reduced to form an amine.
Substitution: The fluoro group can participate in nucleophilic substitution reactions.
Cycloaddition: The azide group can undergo cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted azetidines.
Cycloaddition: Formation of triazoles.
Scientific Research Applications
(2R,3S,4S)-4-(Azidomethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and heterocycles.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2R,3S,4S)-4-(Azidomethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester is largely dependent on its functional groups. The azide group can participate in bioorthogonal reactions, allowing for selective labeling of biomolecules. The fluoro group can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The phenylmethyl group can contribute to the compound’s overall hydrophobicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S)-4-(Hydroxymethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.
(2R,3S,4S)-4-(Aminomethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester: Similar structure but with an aminomethyl group instead of an azidomethyl group.
(2R,3S,4S)-4-(Chloromethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester: Similar structure but with a chloromethyl group instead of an azidomethyl group.
Uniqueness
The presence of the azidomethyl group in (2R,3S,4S)-4-(Azidomethyl)-3-fluoro-1-(phenylmethyl)-2-azetidinecarboxylic acid methyl ester makes it particularly useful for bioorthogonal chemistry applications. The azide group can undergo selective reactions with alkynes or strained alkenes, allowing for precise labeling and modification of biomolecules without interfering with native biological processes. This unique feature sets it apart from similar compounds with different functional groups.
Properties
Molecular Formula |
C13H15FN4O2 |
|---|---|
Molecular Weight |
278.28 g/mol |
IUPAC Name |
methyl 4-(azidomethyl)-1-benzyl-3-fluoroazetidine-2-carboxylate |
InChI |
InChI=1S/C13H15FN4O2/c1-20-13(19)12-11(14)10(7-16-17-15)18(12)8-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 |
InChI Key |
FUPDKTXZOWZFIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C(N1CC2=CC=CC=C2)CN=[N+]=[N-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


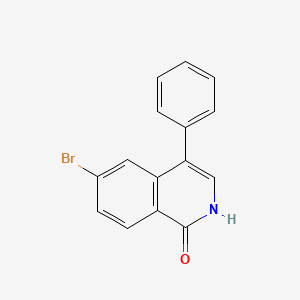


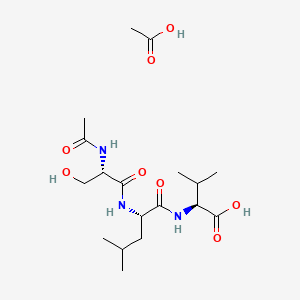
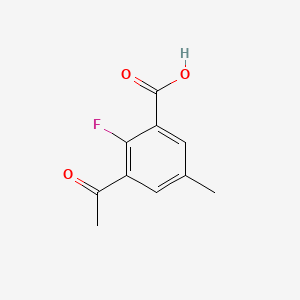
![1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)
![1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene](/img/structure/B14768953.png)
